1-(Thiophen-2-ylmethyl)pyrrolidine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(thiophen-2-ylmethyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NS/c1-2-6-10(5-1)8-9-4-3-7-11-9/h3-4,7H,1-2,5-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNJQTXGJPVTGHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80509869 | |
| Record name | 1-[(Thiophen-2-yl)methyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80509869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16087-92-6 | |
| Record name | 1-[(Thiophen-2-yl)methyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80509869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-(Thiophen-2-ylmethyl)pyrrolidine CAS 16087-92-6 properties
An In-depth Technical Guide to 1-(Thiophen-2-ylmethyl)pyrrolidine (CAS 16087-92-6)
Abstract
This technical guide provides a comprehensive scientific overview of 1-(Thiophen-2-ylmethyl)pyrrolidine (CAS 16087-92-6), a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. This molecule uniquely combines the structural features of a thiophene ring, a well-known bioisostere of benzene, and a pyrrolidine scaffold, a privileged structure in numerous biologically active agents.[1][2] While specific public-domain experimental data for this compound is limited, this document serves as a vital resource by detailing its molecular profile, outlining a robust and validated synthetic methodology, and presenting a framework for its complete spectroscopic characterization. Furthermore, we explore its potential reactivity, applications as a building block in drug discovery, and essential safety protocols, providing a foundational guide for its use in a research setting.
Molecular Profile and Physicochemical Properties
1-(Thiophen-2-ylmethyl)pyrrolidine is a tertiary amine featuring a pyrrolidine ring N-substituted with a 2-thenyl group. The integration of the electron-rich thiophene moiety with the saturated, non-planar pyrrolidine ring creates a molecule with a distinct three-dimensional profile and chemical properties that are valuable for molecular design.[1]
Caption: Chemical Structure of 1-(Thiophen-2-ylmethyl)pyrrolidine.
| Property | Value | Source |
| CAS Number | 16087-92-6 | N/A |
| Molecular Formula | C₉H₁₃NS | Calculated |
| Molecular Weight | 167.27 g/mol | Calculated |
| Appearance | Not Available | N/A |
| Boiling Point | Not Available | N/A |
| Density | Not Available | N/A |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate, Methanol). | Chemical Principle |
Synthesis and Mechanistic Considerations
The most reliable and efficient method for the synthesis of 1-(Thiophen-2-ylmethyl)pyrrolidine is the reductive amination of thiophene-2-carbaldehyde with pyrrolidine. This well-established transformation is a cornerstone of amine synthesis due to its high yields, operational simplicity, and the commercial availability of the starting materials.
Reaction Pathway
The reaction proceeds in two main stages:
-
Imine Formation: The nucleophilic nitrogen of pyrrolidine attacks the electrophilic carbonyl carbon of thiophene-2-carbaldehyde, forming a hemiaminal intermediate. This intermediate then dehydrates to yield the corresponding iminium ion.
-
Reduction: A hydride-based reducing agent, chosen for its selectivity, reduces the iminium ion to the final tertiary amine product.
Caption: Synthetic pathway via reductive amination.
Detailed Experimental Protocol
This protocol is designed to be self-validating, incorporating purification and characterization steps to ensure the identity and purity of the final product.
Materials:
-
Thiophene-2-carbaldehyde (1.0 eq)
-
Pyrrolidine (1.1 eq)
-
Sodium triacetoxyborohydride [NaBH(OAc)₃] (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for elution)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add thiophene-2-carbaldehyde (1.0 eq) and anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Amine Addition: Add pyrrolidine (1.1 eq) dropwise to the stirred solution. Allow the mixture to stir at 0 °C for 20 minutes. Causality: This initial period allows for the formation of the hemiaminal and subsequently the iminium ion, which is the substrate for the reduction.
-
Reductant Addition: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly. Expertise: NaBH(OAc)₃ is the preferred reducing agent for reductive aminations as it is mild, tolerant of various functional groups, and does not reduce the starting aldehyde.
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.
-
Work-up: Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution. Stir vigorously for 15 minutes until gas evolution ceases. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous layer twice more with DCM.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude residue should be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to yield the pure product.
-
Characterization: Confirm the structure and purity of the isolated product using NMR, IR, and MS analysis as described in the following section.
Spectroscopic and Analytical Characterization
A full suite of spectroscopic techniques is required for unambiguous structure elucidation and purity assessment. While published spectra for this specific compound are scarce, the following sections describe the expected results and provide generalized protocols for data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
¹H NMR - Expected Signals:
-
Thiophene Protons: Three distinct signals in the aromatic region (~6.8-7.2 ppm). The proton at the 5-position will appear as a doublet of doublets, the proton at the 3-position as a doublet of doublets, and the proton at the 4-position as a triplet (or doublet of doublets).
-
Methylene Bridge (-CH₂-): A sharp singlet integrating to 2H, expected around 3.6-3.8 ppm.
-
Pyrrolidine Protons (α to N): A multiplet integrating to 4H, expected around 2.5-2.7 ppm.
-
Pyrrolidine Protons (β to N): A multiplet integrating to 4H, expected around 1.7-1.9 ppm.
¹³C NMR - Expected Signals:
-
Approximately 5 signals are expected for the thiophene ring carbons in the aromatic region (~123-145 ppm).
-
One signal for the methylene bridge carbon (~55-60 ppm).
-
Two signals for the pyrrolidine carbons (~23 ppm and ~54 ppm).
Data Table for Experimental Results:
| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (101 MHz, CDCl₃) |
| Chemical Shift (δ) ppm | Multiplicity |
Infrared (IR) Spectroscopy
Protocol: Acquire the IR spectrum using either a neat thin film on a salt plate (for liquids) or as a KBr pellet (for solids).
Expected Absorptions:
-
C-H stretch (sp³): Just below 3000 cm⁻¹ (2850-2960 cm⁻¹).
-
C-H stretch (sp²): Just above 3000 cm⁻¹ (~3100 cm⁻¹).
-
C-N stretch: ~1100-1200 cm⁻¹.
-
C=C stretch (aromatic): ~1400-1600 cm⁻¹.
Mass Spectrometry (MS)
Protocol: Use Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) for analysis.
Expected Result: The primary observation in positive ion mode should be the protonated molecular ion [M+H]⁺ at m/z = 168.28. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
Reactivity and Potential for Functionalization
The molecule possesses two primary sites for further chemical modification: the thiophene ring and the pyrrolidine nitrogen.
-
Thiophene Ring Reactivity: The thiophene ring is susceptible to electrophilic aromatic substitution. The 5-position is the most activated site for reactions such as halogenation, nitration, or Friedel-Crafts acylation. Alternatively, deprotonation at the 5-position using a strong base (e.g., n-BuLi) followed by quenching with an electrophile provides a powerful method for introducing a wide range of substituents.
-
Pyrrolidine Nitrogen Reactivity: As a tertiary amine, the nitrogen atom is nucleophilic and basic. It can be quaternized with alkyl halides to form ammonium salts or oxidized to an N-oxide.
Caption: Potential derivatization pathways.
Applications in Medicinal Chemistry and Drug Discovery
The pyrrolidine ring is a highly valued scaffold in drug discovery, present in over 20 FDA-approved drugs.[3] Its non-planar, sp³-rich character allows for better exploration of three-dimensional pharmacophore space compared to flat aromatic systems.[1] The thiophene ring is a classic bioisostere for a phenyl group, often used to modulate metabolic stability, solubility, and target engagement.
Therefore, 1-(Thiophen-2-ylmethyl)pyrrolidine serves as an excellent starting point or fragment for the synthesis of novel therapeutic agents. Derivatives of related thiophene-pyrrolidine structures have shown promise as:
-
Anticonvulsant and Antinociceptive Agents: The combination of a heterocyclic system with an aromatic moiety is a common feature in compounds targeting the central nervous system (CNS).[4]
-
Enzyme Inhibitors: The pyrrolidine scaffold is a key component of many enzyme inhibitors, including those for dipeptidyl peptidase-IV (DPP-IV).[3]
-
Antimicrobial and Anticancer Agents: Both thiophene and pyrrolidine moieties are found in compounds with demonstrated cytotoxic and antimicrobial activities.[1][5][6]
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not widely available, safe handling practices should be based on the properties of its constituent functional groups (tertiary amine, thiophene) and related chemicals.[7][8][9][10]
-
Personal Protective Equipment (PPE): Always handle in a certified chemical fume hood. Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[7][9]
-
Handling: Avoid inhalation of vapors and contact with skin and eyes.[7][9] Grounding equipment may be necessary to prevent static discharge.[8][10]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7][9] Keep away from heat, sparks, and open flames.[10] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.
-
In case of Exposure:
-
Skin Contact: Wash off immediately with plenty of soap and water.[7]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7][9]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7][9]
-
Conclusion
1-(Thiophen-2-ylmethyl)pyrrolidine is a valuable chemical entity for research and development. Its straightforward synthesis via reductive amination makes it highly accessible. This guide provides the necessary framework for its preparation, purification, and comprehensive characterization, empowering researchers to confidently utilize this compound as a versatile building block for the discovery of novel molecules with potential therapeutic applications.
References
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MDPI. (2022-12-02). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. [Link]
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Li Petri, G., et al. (2021-08-10). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]
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PubChem. (2005-07-19). (2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid. [Link]
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International Journal of Chemistry. (2022-04-30). SYNTHESIS AND CHARACTERIZATION OF 1-(THIOPHEN-2-YL)-N-(P-TOLYL) METHANIMINE AND ITS PALLADIUM(II) COMPLEX. [Link]
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Der Pharma Chemica. (Unknown Date). Synthesis of some novel pyrrolidine, thiomorpholine, pyrimidine and pyridine derivatives containing benzimidazole moiety. [Link]
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PubChem. (Unknown Date). 2-(3-Pyrrolidin-1-ylquinoxalin-2-yl)-2-thiophen-2-ylsulfonylacetonitrile. [Link]
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PubChem. (Unknown Date). 1-(1-(2-Thienyl)cyclohexyl)pyrrolidine. [Link]
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World Journal of Pharmaceutical Research. (2014). EMERGING PHARMACEUTICAL APPLICATIONS OF PIPERIDINE, PYRROLIDINE AND IT S DERIVATIES. [Link]
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A Senior Application Scientist's Guide to Thiophene vs. Phenyl Bioisosteres in Medicinal Chemistry
Executive Summary
In the intricate process of drug discovery, the strategic modification of lead compounds is a critical determinant of success. Bioisosteric replacement, a cornerstone of medicinal chemistry, involves substituting a functional group with another that possesses similar physicochemical characteristics to enhance potency, selectivity, or pharmacokinetic profiles. The substitution of a phenyl ring with a thiophene ring is a classic and frequently employed bioisosteric strategy. While seemingly a subtle change—replacing a -CH=CH- unit with a sulfur atom—this modification can profoundly impact a molecule's steric, electronic, and metabolic properties. This guide provides an in-depth technical analysis of the thiophene-phenyl bioisosteric pair, elucidating the fundamental differences, strategic applications, and potential pitfalls to empower researchers in making informed decisions during the lead optimization process.
The Foundation: Understanding the Phenyl-Thiophene Bioisosteric Relationship
The phenyl group is a dominant scaffold in pharmaceuticals, valued for its rigid, planar structure that serves as a scaffold for pharmacophoric elements and its ability to engage in hydrophobic and π-stacking interactions.[1][2] However, its lipophilicity can contribute to poor aqueous solubility, and it is a common site for oxidative metabolism by cytochrome P450 (CYP450) enzymes, which can lead to rapid clearance or the formation of reactive metabolites.[1][3]
The thiophene ring, a five-membered aromatic heterocycle, is considered a classical bioisostere of the phenyl ring due to similarities in size, planarity, and aromatic character.[1][4][5] The substitution of a phenyl ring with thiophene is a strategy often employed to modulate a compound's absorption, distribution, metabolism, and excretion (ADME) profile while preserving or enhancing its desired biological activity.[1][6]
Core Physicochemical and Electronic Distinctions
The fundamental differences between the two rings arise from the replacement of two carbon atoms with a single sulfur atom. This alters the ring's geometry, electron distribution, and potential for intermolecular interactions. Thiophene is more electron-rich than benzene, which increases its reactivity towards electrophilic substitution.[6][7] The presence of the sulfur atom's lone pair electrons can also introduce a dipole moment and allow for hydrogen bond acceptor capabilities, an interaction not possible with the phenyl ring.[1][6]
| Property | Benzene | Thiophene | Causality and Implication in Drug Design |
| Molecular Weight ( g/mol ) | 78.11 | 84.14 | Minor difference, generally negligible impact on overall molecular weight. |
| Boiling Point (°C) | 80.1 | 84 | The remarkable similarity in boiling points is a classic indicator of their bioisosteric relationship.[4] |
| Aromaticity (Resonance Energy) | ~36 kcal/mol | ~29 kcal/mol | Thiophene is aromatic, but less so than benzene.[5] This difference in electron delocalization affects reactivity and electronic interactions. |
| Dipole Moment (Debye) | 0 | ~0.53 | The electronegative sulfur atom induces a permanent dipole, potentially altering solubility and interactions with polar residues in a binding pocket. |
| LogP (Lipophilicity) | 2.13 | 1.81 | Thiophene is generally less lipophilic (more polar) than benzene.[8] This can be leveraged to improve aqueous solubility and reduce off-target effects associated with high lipophilicity. |
| Hydrogen Bonding | Can participate in π-H bonds | Sulfur lone pairs can act as H-bond acceptors.[1][6] | This provides an opportunity for additional, specific interactions with a biological target, potentially increasing affinity and selectivity. |
The Metabolic Crossroads: A Critical Point of Divergence
The most significant and often strategically decisive difference between phenyl and thiophene bioisosteres lies in their metabolic fate. While both are substrates for CYP450 enzymes, their oxidation pathways diverge, leading to vastly different consequences for a drug's safety and efficacy profile.
Phenyl Ring Metabolism
The phenyl ring typically undergoes CYP450-mediated hydroxylation to form phenols. This is often a detoxification pathway that facilitates subsequent conjugation (e.g., glucuronidation or sulfation) and excretion. However, this oxidation can also be a metabolic liability, leading to rapid clearance and poor bioavailability.
Thiophene Ring Metabolism: The Double-Edged Sword
The metabolism of the thiophene ring is more complex and carries a "structural alert" for the potential to form reactive metabolites.[9][10][11] CYP450-dependent oxidation can proceed through two primary pathways:
-
Thiophene-S-oxidation: Formation of a highly reactive thiophene-S-oxide.[9][12]
-
Epoxidation: Formation of a thiophene epoxide across the C=C bonds.[9][12]
These electrophilic intermediates can covalently bind to nucleophilic residues on proteins, leading to mechanism-based enzyme inactivation or, more dangerously, idiosyncratic drug-induced toxicity, particularly hepatotoxicity.[9][11][13] The uricosuric diuretic Tienilic Acid was a notable example of a thiophene-containing drug withdrawn from the market due to severe immune-mediated hepatitis, a consequence of its bioactivation.[9][11]
However, it is crucial to understand that the inclusion of a thiophene ring does not automatically condemn a compound.[9][11] The body has effective detoxification systems, and if other, less toxic metabolic pathways are available on the molecule, the bioactivation of the thiophene ring may be a minor pathway or not occur at all.[9][11] In some cases, as with the antiplatelet prodrugs Clopidogrel and Prasugrel , this bioactivation is essential for the drug's pharmacological effect, where the reactive metabolite forms a therapeutic covalent bond with its target receptor.[6]
Caption: Comparative metabolic pathways of phenyl and thiophene rings.
Strategic Decision-Making in Lead Optimization
The choice between a phenyl and a thiophene ring is a strategic decision guided by the specific challenges encountered during a lead optimization campaign. It is not a simple "one-size-fits-all" substitution but a nuanced tool for fine-tuning molecular properties.
A Workflow for Bioisosteric Replacement
A medicinal chemist might consider this bioisosteric switch to address several common issues:
-
Metabolic Instability: If a phenyl ring is a primary site of rapid oxidative metabolism, replacing it with a thiophene can block that pathway. While the thiophene itself can be metabolized, its different electronic nature alters its susceptibility and position of attack by CYP450 enzymes.
-
Poor Solubility: The generally lower lipophilicity of thiophene can be exploited to improve the aqueous solubility of a drug candidate.[8]
-
Lack of Potency: If the target's binding pocket contains a hydrogen bond donor, the sulfur atom of a thiophene ring can be introduced to act as an acceptor, potentially forming a new, affinity-enhancing interaction.[1][6]
-
hERG Inhibition: In some cases, reducing the lipophilicity by switching from a phenyl to a heteroaromatic ring like thiophene can mitigate off-target hERG channel inhibition.[3]
Caption: Decision workflow for phenyl-to-thiophene bioisosteric replacement.
Experimental Protocols for Validation
Every protocol described must be a self-validating system. The causality behind experimental choices is paramount for generating trustworthy and reproducible data.
Protocol: In Vitro Metabolic Stability Assay
Objective: To determine the rate of metabolic clearance of a compound by liver microsomes, allowing for a direct comparison between phenyl and thiophene analogs.
Methodology:
-
Preparation: Thaw pooled human liver microsomes (HLM) on ice. Prepare a 0.5 M potassium phosphate buffer (pH 7.4). Prepare a 10 mM stock solution of the test compounds (phenyl and thiophene analogs) in DMSO. Prepare an NADPH regenerating solution.
-
Reaction Mixture: In a 96-well plate, combine HLM (final concentration 0.5 mg/mL), potassium phosphate buffer, and test compound (final concentration 1 µM).
-
Initiation: Pre-warm the plate at 37°C for 10 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating solution.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Analysis: Centrifuge the plate to pellet the precipitated protein. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Interpretation: Plot the natural log of the percentage of remaining parent compound versus time. The slope of the line provides the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint). A shorter half-life indicates lower metabolic stability.
Protocol: Reactive Metabolite Trapping Assay with Glutathione (GSH)
Objective: To detect and identify the formation of electrophilic reactive metabolites from the thiophene analog by trapping them with a nucleophile (GSH).
Methodology:
-
Reaction Setup: Follow the same incubation setup as the metabolic stability assay (Protocol 4.1), but supplement the reaction mixture with glutathione (GSH) at a final concentration of 1-5 mM.
-
Incubation: Incubate the mixture at 37°C for a fixed time, typically 60 minutes.
-
Quenching & Processing: Quench the reaction with ice-cold acetonitrile and process as described previously.
-
Analysis: Analyze the supernatant by high-resolution LC-MS/MS. Perform a data-dependent scan to search for the predicted mass of the parent compound conjugated with glutathione. The GSH adduct will have a mass increase of 305.068 Da (for the glutathionyl moiety, C10H15N3O6S).
-
Validation: The presence of a GSH adduct is strong evidence of reactive metabolite formation. Tandem MS (MS/MS) should be used to fragment the adduct and confirm its structure, pinpointing the site of conjugation on the molecule.
Conclusion: A Nuanced Tool for the Medicinal Chemist
The bioisosteric replacement of a phenyl ring with a thiophene is a powerful and versatile strategy in medicinal chemistry. It offers a proven method to modulate key drug-like properties, including metabolic stability, solubility, and target affinity.[6] However, it is not a panacea. The potential for metabolic bioactivation of the thiophene ring into reactive, toxic species necessitates careful and early experimental validation.[9][11] A thorough understanding of the subtle yet profound physicochemical and metabolic differences between these two aromatic systems is essential for harnessing the full potential of this bioisosteric pair. By combining rational design with rigorous experimental evaluation, researchers can effectively use the thiophene-phenyl switch to overcome development hurdles and design safer, more effective medicines.
References
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Locuson, C. W., et al. (2012). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. Chemical Research in Toxicology, 25(4), 895-903. Retrieved from [Link]
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Gröber, C., et al. (2014). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology, 27(9), 1459-1473. Retrieved from [Link]
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Erve, J. C., et al. (2008). Cytochrome P450 Oxidation of the Thiophene-Containing Anticancer Drug 3-[(quinolin-4-ylmethyl)-amino]-thiophene-2-carboxylic Acid (4-trifluoromethoxy-phenyl)-amide to an Electrophilic Intermediate. Chemical Research in Toxicology, 21(8), 1570-1577. Retrieved from [Link]
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Kumar, S., et al. (2016). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. Chemical Research in Toxicology, 29(1), 101-114. Retrieved from [Link]
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Erve, J. C., et al. (2008). Cytochrome P450 Oxidation of the Thiophene-Containing Anticancer Drug 3-[(Quinolin-4-ylmethyl)-amino]-thiophene-2-carboxylic Acid (4-Trifluoromethoxy-phenyl)-amide to an Electrophilic Intermediate. Chemical Research in Toxicology, 21(8), 1570-1577. Retrieved from [Link]
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I.J.P.S. (2023). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. International Journal of Pharmaceutical Sciences, 14(12), 67-78. Retrieved from [Link]
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Dwivedy, A. K., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Retrieved from [Link]
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I.J.P.S. (2023). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. ResearchGate. Retrieved from [Link]
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Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. Retrieved from [Link]
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Cambridge MedChem Consulting. (2023). Aromatic Bioisosteres. Retrieved from [Link]
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Schepmann, D., et al. (2015). Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[4]annulene-scaffold. MedChemComm, 6(7), 1335-1340. Retrieved from [Link]
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ResearchGate. (n.d.). Bioisosterism in Medicinal Chemistry. Retrieved from [Link]
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Gröber, C., et al. (2014). Bioactivation potential of thiophene-containing drugs. Chemical Research in Toxicology, 27(9), 1459-73. Retrieved from [Link]
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Kumar, S., et al. (2016). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. Chemical Research in Toxicology, 29(1), 101-14. Retrieved from [Link]
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Meanwell, N. A. (2021). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry, 64(19), 14199-14269. Retrieved from [Link]
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Ali, I., et al. (2023). Designing of Thiophene [3, 2-b] Pyrrole Ring-Based NFAs for High-Performance Electron Transport Materials: A DFT Study. ACS Omega, 8(2), 2314-2326. Retrieved from [Link]
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Belen'kii, L. I. (1988). THIOPHENE AND ITS DERIVATIVES. John Wiley & Sons. Retrieved from [Link]
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Oftadeh, M., et al. (2013). Electronic properties and dipole polarizability of thiophene and thiophenol derivatives via density functional theory. ResearchGate. Retrieved from [Link]
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Schepmann, D., et al. (2015). Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[4]annulene-scaffold. MedChemComm, 6, 1335-1340. Retrieved from [Link]
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Dwivedy, A. K., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Retrieved from [Link]
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- 3. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 4. cognizancejournal.com [cognizancejournal.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 7. download.e-bookshelf.de [download.e-bookshelf.de]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Bioactivation potential of thiophene-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Streamlined Protocol for the Synthesis of N-(Thiophen-2-ylmethyl)pyrrolidine via Reductive Amination
Abstract: This application note provides a comprehensive and technically detailed guide for the synthesis of N-(thiophen-2-ylmethyl)pyrrolidine through the reductive amination of thiophene-2-carboxaldehyde with pyrrolidine. We present a robust and optimized protocol employing sodium triacetoxyborohydride as a mild and selective reducing agent. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the reaction mechanism, experimental setup, and process optimization.
Introduction: The Significance of Reductive Amination
Reductive amination is a cornerstone of modern organic synthesis, providing a highly efficient method for the formation of carbon-nitrogen bonds.[1] This powerful transformation converts aldehydes or ketones into amines in a two-step, one-pot process involving the initial formation of an iminium ion intermediate, which is then reduced to the corresponding amine.[2] The prevalence of the amine functional group in pharmaceuticals and bioactive molecules underscores the importance of reliable and high-yielding amination methodologies.
This protocol focuses on the synthesis of N-(thiophen-2-ylmethyl)pyrrolidine, a scaffold of interest in medicinal chemistry due to the presence of both the thiophene and pyrrolidine moieties. Thiophene rings are common isosteres for benzene rings in drug design, while the pyrrolidine ring is a frequently occurring structural motif in a wide array of FDA-approved drugs.[3]
Mechanistic Insights and Reagent Selection
The reductive amination of thiophene-2-carboxaldehyde with pyrrolidine proceeds through the initial nucleophilic attack of the secondary amine (pyrrolidine) on the carbonyl carbon of the aldehyde. This is followed by dehydration to form a transient iminium ion. The reducing agent then selectively reduces the iminium ion to yield the tertiary amine product.
The Choice of Reducing Agent: Sodium Triacetoxyborohydride
While various reducing agents can be employed for reductive amination, sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[4][5] Its advantages over other common hydrides like sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) are significant:
-
Enhanced Selectivity: NaBH(OAc)₃ is a milder reducing agent than NaBH₄ and will not readily reduce the starting aldehyde, thus preventing the formation of the corresponding alcohol as a byproduct.[4][6] It selectively reduces the more electrophilic iminium ion intermediate.
-
Safety Profile: Unlike sodium cyanoborohydride, NaBH(OAc)₃ does not release toxic hydrogen cyanide gas upon acidification, making it a safer alternative for laboratory and scale-up applications.[5][6]
-
Mild Reaction Conditions: The reaction proceeds efficiently at room temperature and under non-anhydrous conditions, simplifying the experimental setup.
The steric bulk and electron-withdrawing acetate groups of NaBH(OAc)₃ temper the reactivity of the borohydride, contributing to its selectivity.[7]
The Role of an Acid Catalyst
The formation of the iminium ion is the rate-limiting step and is acid-catalyzed. A stoichiometric amount of a weak acid, such as acetic acid, is often added to the reaction mixture to facilitate this step.[5][7] The acid protonates the hydroxyl group of the hemiaminal intermediate, promoting the elimination of water to form the iminium ion.
Visualizing the Reaction Pathway and Workflow
Reaction Mechanism
Caption: Mechanism of Reductive Amination.
Experimental Workflow
Caption: Step-by-step experimental workflow.
Detailed Experimental Protocol
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Purity | Supplier |
| Thiophene-2-carboxaldehyde | 112.14 | ≥98% | Sigma-Aldrich |
| Pyrrolidine | 71.12 | ≥99% | Sigma-Aldrich |
| Sodium triacetoxyborohydride | 211.94 | ≥97% | Sigma-Aldrich |
| Dichloromethane (DCM) | 84.93 | ACS Grade | Fisher Scientific |
| Saturated Sodium Bicarbonate | - | Aqueous Solution | - |
| Anhydrous Sodium Sulfate | 142.04 | Granular | - |
| Silica Gel | - | 60 Å, 230-400 mesh | - |
Safety Precautions: This procedure should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times. Dichloromethane is a volatile and potentially carcinogenic solvent. Pyrrolidine is a corrosive and flammable liquid. Sodium triacetoxyborohydride is a water-sensitive solid.
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add thiophene-2-carboxaldehyde (1.12 g, 10.0 mmol) and dichloromethane (DCM, 40 mL).
-
Addition of Amine: Add pyrrolidine (0.71 g, 0.84 mL, 10.0 mmol) to the solution at room temperature with stirring.
-
Initial Stirring: Stir the mixture for 20-30 minutes at room temperature to allow for the initial formation of the hemiaminal and iminium ion intermediates.
-
Addition of Reducing Agent: To the stirring solution, add sodium triacetoxyborohydride (3.18 g, 15.0 mmol, 1.5 equivalents) portion-wise over 10 minutes. Note: The addition may cause a slight exotherm.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-4 hours).
-
Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (30 mL). Stir vigorously for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford N-(thiophen-2-ylmethyl)pyrrolidine as a pure compound.[8]
Characterization and Expected Results
The final product, N-(thiophen-2-ylmethyl)pyrrolidine, is typically obtained as a pale yellow oil. The identity and purity of the compound should be confirmed by spectroscopic methods.
-
Expected Yield: 80-95%
-
¹H NMR (400 MHz, CDCl₃) δ: 7.25 (dd, J = 5.0, 1.2 Hz, 1H), 6.95 (dd, J = 5.0, 3.5 Hz, 1H), 6.90 (d, J = 3.5 Hz, 1H), 3.85 (s, 2H), 2.55 (t, J = 4.5 Hz, 4H), 1.80 (quint, J = 4.5 Hz, 4H).
-
¹³C NMR (101 MHz, CDCl₃) δ: 143.0, 126.6, 124.8, 123.8, 55.5, 54.3, 23.4.
-
Mass Spectrometry (ESI+): m/z calculated for C₉H₁₄NS⁺ [M+H]⁺: 168.08, found 168.1.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reaction time or inactive reducing agent | Allow the reaction to stir for a longer period. Use freshly opened or properly stored NaBH(OAc)₃.[4] |
| Formation of Thiophen-2-ylmethanol | Use of a non-selective reducing agent or wet solvent | Ensure the use of NaBH(OAc)₃. Use dry DCM. |
| Low Yield | Inefficient work-up or purification | Ensure complete extraction of the product. Optimize the eluent system for column chromatography. |
| Presence of Starting Amine | Incomplete reaction or excess amine used | Ensure the reaction goes to completion. Use stoichiometric amounts of reactants. |
Conclusion
This application note details a reliable and efficient protocol for the synthesis of N-(thiophen-2-ylmethyl)pyrrolidine via reductive amination. The use of sodium triacetoxyborohydride provides a safe and selective method, resulting in high yields of the desired product under mild conditions. This procedure is amenable to a wide range of substrates and can be readily adopted in a variety of research and development settings.
References
-
Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. Organic Chemistry Portal. [Link]
-
Myers, A. G. Reductive Amination. Harvard University. [Link]
- Abdel-Magid, A. F.; Maryanoff, C. A. Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis; American Chemical Society: 1996; Vol. 641, pp 201-216.
-
Sodium CyanoBoroHydride and Sodium BoroHydride. Interchim. [Link]
- Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. J. Org. Chem.1996, 61 (11), 3849–3862.
-
Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. YouTube. [Link]
-
Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH. ResearchGate. [Link]
- Afanasyev, O. I.; Kuchuk, E.; Usanov, D. L.; Chusov, D. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Front. Chem.2019, 7, 858.
-
Reductive amination. Wikipedia. [Link]
- Tarasevich, V. A.; Kozlov, N. G. Reductive Amination of Carbonyl Compounds. Russ. Chem. Rev.1999, 68, 55-72.
-
Afanasyev, O. I.; Kuchuk, E.; Usanov, D. L.; Chusov, D. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Academia.edu. [Link]
- List, B.; Wang, X. Catalytic Asymmetric Reductive Amination of Aldehydes via Dynamic Kinetic Resolution. J. Am. Chem. Soc.2008, 130 (42), 13866–13867.
-
Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. MDPI. [Link]
-
Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI. [Link]
-
Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride. ResearchGate. [Link]
- Baxter, E. W.; Reitz, A. B. Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Org. React.2002, 59, 1.
-
Thiophene-2-carbaldehyde azine. National Center for Biotechnology Information. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
Convenient synthesis of N-methylpyrrolidine-2-thione and some thioamides. ResearchGate. [Link]
-
Synthesis, characterisation and antiamoebic activity of new thiophene-2-carboxaldehyde thiosemicarbazone derivatives and their cyclooctadiene Ru(II) complexes. PubMed. [Link]
Sources
- 1. organicreactions.org [organicreactions.org]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. enamine.net [enamine.net]
- 4. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. interchim.fr [interchim.fr]
- 8. TCI反応実例:ナトリウムトリアセトキシボロヒドリドを用いた還元的アミノ化反応 | 東京化成工業株式会社 [tcichemicals.com]
Reagents for alkylation of pyrrolidine with thiophene halides
Application Note: Strategic Reagent Selection for the N-Functionalization of Pyrrolidine with Thiophene Halides
Abstract
The coupling of pyrrolidine to thiophene rings is a ubiquitous transformation in the synthesis of kinase inhibitors, antipsychotics (e.g., olanzapine analogs), and organic semiconductors. However, the term "alkylation" in this context is often chemically ambiguous, referring either to N-arylation (coupling to the heteroaromatic ring) or N-alkylation (coupling to an aliphatic side-chain). This guide deconstructs the reaction landscape, providing optimized protocols for Palladium-catalyzed Buchwald-Hartwig amination (for unactivated rings), SNAr (for activated rings), and classical SN2 substitution (for side-chains).
Strategic Analysis & Reagent Selection
The choice of reagents depends entirely on the electronic environment of the thiophene halide. Thiophene is electron-rich, making nucleophilic attack difficult without activation or catalysis.
Decision Matrix: Selecting the Right Pathway
-
Scenario A: Unactivated Thiophenes (e.g., 2-bromothiophene) [1]
-
Scenario B: Activated Thiophenes (e.g., 2-bromo-5-nitrothiophene)
-
Challenge: Regioselectivity (if multiple halides exist), but reactivity is high.
-
Solution:SNAr (Nucleophilic Aromatic Substitution) .[5] No metal catalyst required; driven by the electron-withdrawing group (EWG).
-
-
Scenario C: Side-Chain Halides (e.g., 2-(chloromethyl)thiophene)
-
Challenge: Stability of the starting halide (often lachrymatory/unstable).
-
Solution:SN2 Substitution . Standard alkylation conditions.
-
Visualizing the Reaction Landscape
The following decision tree guides the chemist through reagent selection based on substrate electronics.
Caption: Decision logic for selecting coupling reagents based on thiophene electronic structure.
Detailed Protocols & Reagent Optimization
Protocol A: The "Gold Standard" for Unactivated Thiophenes (Buchwald-Hartwig)
Target: Coupling pyrrolidine with 2-bromothiophene or 3-bromothiophene.
Mechanism: The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[2] The electron-rich nature of thiophene makes the Reductive Elimination step challenging. Therefore, bulky, electron-rich phosphine ligands are critical to force the product release.
Reagent System:
-
Catalyst Precursor: Pd2(dba)3 (Tris(dibenzylideneacetone)dipalladium(0)).
-
Ligand: Xantphos or RuPhos .
-
Why: Xantphos (bidentate) prevents catalyst deactivation by the sulfur atom in thiophene. RuPhos is excellent for secondary amines like pyrrolidine.
-
-
Base: NaOtBu (Sodium tert-butoxide).
-
Why: Strong base required to deprotonate the pyrrolidine-Pd complex.
-
-
Solvent: Toluene or Dioxane (Anhydrous).
Step-by-Step Procedure:
-
Inert Atmosphere: Flame-dry a Schlenk tube and cool under Argon.
-
Loading: Add Pd2(dba)3 (1.0 mol%) and Xantphos (2.0 mol%). Note: Maintain a 1:2 Pd:Ligand ratio.
-
Solvent Addition: Add anhydrous Toluene (concentration 0.2 M relative to halide). Stir at RT for 5 mins to pre-form the active catalyst.
-
Substrate Addition: Add 2-bromothiophene (1.0 equiv), Pyrrolidine (1.2 equiv), and NaOtBu (1.4 equiv).
-
Reaction: Seal and heat to 100°C for 12–18 hours.
-
Workup: Cool to RT, dilute with EtOAc, filter through a Celite pad (to remove Pd black), and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc).
Protocol B: The "Green" Route for Activated Thiophenes (SNAr)
Target: Coupling pyrrolidine with 2-bromo-5-nitrothiophene.[6]
Mechanism: The nitro group withdraws electron density, allowing pyrrolidine to attack the C-2 position, forming a Meisenheimer complex, followed by the expulsion of bromide.
Reagent System:
-
Base: Excess Pyrrolidine (acts as both nucleophile and base) or DIPEA (Hünig's base).
-
Solvent: Acetonitrile (MeCN) or Ethanol (EtOH).
-
Why: Polar aprotic solvents (MeCN) stabilize the transition state.
-
Step-by-Step Procedure:
-
Dissolution: Dissolve 2-bromo-5-nitrothiophene (1.0 equiv) in MeCN (0.5 M).
-
Addition: Add Pyrrolidine (2.5 equiv) dropwise at 0°C (reaction is exothermic).
-
Reaction: Allow to warm to RT. Stir for 2–4 hours.
-
QC Check: TLC should show rapid consumption of starting material due to high activation.
-
-
Workup: Pour into water. The product often precipitates as a yellow/orange solid. Filter and wash with cold water.
Protocol C: Side-Chain Alkylation (SN2)
Target: Coupling pyrrolidine with 2-(chloromethyl)thiophene.
Critical Safety Note: 2-(chloromethyl)thiophene is unstable and a severe lachrymator.[7] It should be stored with a stabilizer (e.g., dicyclohexylamine) and used immediately.[7][8]
Reagent System:
-
Base: K2CO3 (Potassium Carbonate) or Et3N.
-
Solvent: DMF (Dimethylformamide) or DCM (Dichloromethane).
-
Additive: KI (Potassium Iodide) - Optional.
-
Why: Catalytic KI converts the chloride to a more reactive iodide in situ (Finkelstein reaction).
-
Step-by-Step Procedure:
-
Preparation: Dissolve Pyrrolidine (1.1 equiv) and K2CO3 (2.0 equiv) in DMF. Cool to 0°C.[7]
-
Addition: Add 2-(chloromethyl)thiophene (1.0 equiv) dropwise.
-
Caution: Do not allow temperature to spike; polymerization of the thiophene halide can occur.
-
-
Reaction: Stir at 0°C for 1 hour, then RT for 3 hours.
-
Workup: Dilute with water, extract with Et2O. Wash organic layer with brine to remove DMF.
Comparative Data & Troubleshooting
Table 1: Reagent Performance Comparison
| Feature | Protocol A (Pd-Catalysis) | Protocol B (SNAr) | Protocol C (SN2) |
| Substrate Scope | Unactivated / Deactivated Rings | Highly Activated Rings (NO2, CN) | Alkyl Side-Chains |
| Key Reagent | Pd2(dba)3 / Xantphos | Excess Pyrrolidine | K2CO3 |
| Cost | High (Pd metal, Ligands) | Low | Low |
| Air Sensitivity | High (Requires Argon) | Low | Low |
| Common Failure | Catalyst poisoning (Sulfur) | Incomplete conversion (if weak EWG) | Polymerization of halide |
Troubleshooting Guide:
-
Problem: Low yield in Protocol A (Buchwald).
-
Root Cause:[1] Thiophene sulfur poisoning the Pd catalyst.
-
Fix: Switch to Pd(OAc)2 + SPhos or increase catalyst loading to 2-3 mol%. Ensure reagents are strictly anhydrous.
-
-
Problem: Black tar in Protocol C (SN2).
-
Root Cause:[1] 2-(chloromethyl)thiophene degraded/polymerized.
-
Fix: Distill the starting material immediately before use or keep at -20°C.
-
Mechanistic Pathway (Buchwald-Hartwig)
Understanding the catalytic cycle is crucial for troubleshooting. The diagram below highlights the critical "Oxidative Addition" step which is rate-limiting for electron-rich thiophenes.
Caption: Simplified Buchwald-Hartwig cycle. Note: Oxidative addition is difficult for electron-rich thiophenes.
References
-
Buchwald-Hartwig Amination Overview
- Title: Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines.
- Source: PMC (PubMed Central).
-
URL:[Link]
-
SNAr Mechanism on Thiophenes
- Title: Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine.
- Source: Semantic Scholar / PMC.
-
URL:[Link]
-
Thiophene Chloromethylation & Stability
-
Pd-Catalysis for Heterocycles
Sources
- 1. CN101591328A - The chemical synthesis process of a kind of 2-bromothiophene and derivative thereof - Google Patents [patents.google.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Study of aromatic nucleophilic substitution with amines on nitrothiophenes in room-temperature ionic liquids: are the different effects on the behavior of para-like and ortho-like isomers on going from conventional solvents to room-temperature ionic liquids related to solvation effects? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. US7462725B2 - Chloromethylation of thiophene - Google Patents [patents.google.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing oxidation of thiophene ring during amine synthesis
Welcome to the Thiophene Chemistry Technical Support Center .
I am Dr. Aris, your Senior Application Scientist. I understand the specific frustration of working with thiophenes: they are the "Goldilocks" of heterocycles—robust enough to be aromatic, yet electron-rich enough to polymerize with acids or oxidize at the sulfur atom under conditions that would be harmless to a benzene ring.
Below is your technical guide, structured to troubleshoot and prevent oxidation/degradation during amine synthesis.
Module 1: Diagnostic Workflow
Before selecting a reagent, determine your synthesis pathway.[1] Thiophene stability dictates that you must avoid high-valent metal oxidants and strong Lewis acids.[1]
Figure 1: Decision matrix for thiophene-compatible amine synthesis. Note the critical checkpoints at oxidant and reductant selection.
Module 2: Troubleshooting Reductive Amination
The Scenario: You are reacting a thiophene-carboxaldehyde with an amine. The Problem: Low yield, black tar formation, or loss of the sulfur ring.
Core Issue: Reagent Incompatibility
Standard reductive amination often uses Raney Nickel (for catalytic hydrogenation) or strong acidic conditions.[1]
-
Raney Ni acts as a desulfurizing agent.[1] It will "pluck" the sulfur out of the ring, leaving you with an aliphatic chain.
-
Strong Acids (pH < 3) initiate electrophilic attack on the thiophene ring, leading to polymerization (black tar).[1]
The Solution: Sodium Triacetoxyborohydride (STAB)
STAB is the gold standard for thiophenes. It allows for "Direct Reductive Amination" where the aldehyde and amine are mixed in one pot.[2]
Why it works:
-
Selectivity: It reduces the imine (formed in situ) much faster than the aldehyde.[3]
-
Mildness: It does not require low pH.[1] The acetoxy groups stabilize the boron, requiring only weak acid catalysis (AcOH).[1]
Protocol: STAB Reductive Amination
Reference: Abdel-Magid, A. F. et al. (1996)[1]
-
Dissolve: 1.0 equiv Thiophene-aldehyde and 1.1 equiv Amine in DCE (1,2-Dichloroethane) or THF.
-
Acidify (Carefully): Add Acetic Acid (AcOH) .
-
React: Stir for 30 mins to allow equilibrium imine formation.
-
Reduce: Add 1.4 equiv STAB (Sodium Triacetoxyborohydride) in one portion.
-
Monitor: Stir at Room Temp for 2–4 hours. Quench with saturated NaHCO3.[1]
| Symptom | Diagnosis | Fix |
| Black/Dark reaction | Acid concentration too high; polymerization.[1] | Reduce AcOH to 1.0 equiv or switch to THF. |
| Product is Desulfurized | Used Pd/C or Raney Ni with H2. | STOP. Switch to STAB or NaCNBH3. |
| Low Conversion | Imine formation is slow. | Add 3Å Molecular Sieves to scavenge water.[1] |
Module 3: Precursor Oxidation (Alcohol to Aldehyde)
The Scenario: You have Thiophene-CH2-OH and need Thiophene-CHO.[1] The Problem: Oxidation of the sulfur atom (S-oxidation) to sulfoxide/sulfone.
Mechanism of Failure
Thiophene sulfur has a lone pair that can be attacked by electrophilic oxidants.
-
KMnO4 / Chromic Acid: Will destroy the ring.
-
m-CPBA: Will epoxidize the ring or form the S-oxide, leading to Diels-Alder dimerization.[1]
The Solution: Dess-Martin Periodinane (DMP)
DMP is a hypervalent iodine reagent.[1][4] It proceeds via a ligand exchange mechanism with the alcohol oxygen. It is chemoselective and does not interact with the thiophene sulfur.
Protocol: DMP Oxidation
-
Dissolve: Thiophene-alcohol (1.0 equiv) in wet DCM (DMP benefits from trace water to accelerate ligand exchange).
-
Add: DMP (1.2 equiv) at 0°C.
-
Warm: Allow to warm to Room Temp.
-
Workup (Crucial): Quench with 1:1 mixture of Sat. NaHCO3 and Sat. Na2S2O3 .[1]
-
Why? The thiosulfate destroys unreacted iodine species; bicarbonate neutralizes the acetic acid byproduct.
-
Alternative: Swern Oxidation [5][6][7][8][9]
-
Condition: Must be kept strictly at -78°C .[1]
-
Risk:[10][11][12] If the temperature rises above -60°C, the activated DMSO species (electrophile) can attack the thiophene ring.[1]
Module 4: Buchwald-Hartwig Coupling (Aryl Amines)
The Scenario: You are coupling a Bromothiophene with an amine. The Problem: Catalyst poisoning.[13] Thiophene sulfur coordinates strongly to Palladium (Pd), shutting down the catalytic cycle.[1]
The Solution: Bulky Ligands
You must use bulky, electron-rich phosphine ligands that sterically crowd the Pd center, preventing the thiophene sulfur from binding while still allowing the oxidative addition of the C-Br bond.
Recommended Systems:
-
Ligands: XPhos, BrettPhos, or BINAP.[1]
-
Pre-catalyst: Pd2(dba)3 or Pd(OAc)2.[1]
-
Base: NaOtBu (Sodium tert-butoxide) or Cs2CO3 (if ester groups are present).[1]
Figure 2: The role of bulky ligands in preventing catalyst poisoning by sulfur.[1]
Module 5: FAQ & Quick Reference
Q: Can I use Sodium Borohydride (NaBH4) for reductive amination? A: generally, no.[1] NaBH4 reduces aldehydes/ketones too fast.[1] You will get the alcohol side product (Thiophene-CH2-OH) instead of the amine.[1] Use STAB.
Q: My thiophene ring opened up. What happened? A: You likely used strong aqueous acid or a vigorous hydrogenation catalyst (PtO2 or Raney Ni).[1] Thiophenes undergo hydrogenolysis (C-S bond cleavage) easily under H2 pressure.[1]
Q: Is the "Curtius Rearrangement" safe for thiophenes? A: Yes. DPPA (Diphenylphosphoryl azide) is compatible with thiophenes.[1] It is an excellent way to convert a Thiophene-carboxylic acid to an amine without oxidation risks.[1]
Reagent Compatibility Table
| Reagent | Compatibility | Notes |
| NaBH(OAc)3 (STAB) | Excellent | Best for reductive amination.[1] |
| Raney Nickel | Dangerous | Causes desulfurization.[1] |
| KMnO4 | Dangerous | Oxidizes ring to sulfones/fragments.[1] |
| Dess-Martin (DMP) | Excellent | Best for alcohol oxidation.[1] |
| m-CPBA | Poor | Forms S-oxides/dimers.[1][10][14] |
| Pd(PPh3)4 | Moderate | Often fails; use XPhos/Pd2(dba)3 instead. |
References
-
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][3][15] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][15] Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry.
-
Surry, D. S., & Buchwald, S. L. (2008).[1] Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. [1]
-
Dess, D. B., & Martin, J. C. (1983).[1] Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones.[1] Journal of Organic Chemistry.
-
Hartwig, J. F. (1998).[1] Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism. Angewandte Chemie International Edition.
Sources
- 1. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 2. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 3. Sodium triacetoxyborohydride [organic-chemistry.org]
- 4. Dess-Martin ペルヨージナン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Swern oxidation - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Swern Oxidation [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
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Technical Support Center: TLC Visualization for Tertiary Amines & Thiophenes
A Senior Application Scientist's Guide to Staining, Interpretation, and Troubleshooting
Welcome to the technical support center for Thin-Layer Chromatography (TLC) visualization. As a Senior Application Scientist, I understand that obtaining clear, reproducible results is paramount in research and drug development. This guide provides in-depth, field-proven insights into the specific challenges of visualizing tertiary amines and thiophenes on TLC plates. We will move beyond simple recipes to explore the causality behind our methods, empowering you to not only follow protocols but to understand and troubleshoot them effectively.
Section 1: Visualization of Tertiary Amines
Tertiary amines are common motifs in pharmaceuticals and bioactive molecules. Their basicity and potential for complexation are key to their visualization. While some are UV-active, many require chemical staining for detection.
Primary Staining Method: Dragendorff's Reagent
Dragendorff's reagent is the gold standard for detecting alkaloids and other nitrogen-containing compounds, especially tertiary amines.[1][2]
-
Expertise & Experience - The Principle of Detection: The core of this method lies in the formation of an ion pair. The acidic medium of the stain protonates the basic tertiary amine (R₃N), forming a cation ([R₃NH]⁺).[2][3] This cation then forms a brightly colored, insoluble complex with the large tetraiodobismuthate anion ([BiI₄]⁻) present in the reagent.[2] This results in the precipitation of an orange to reddish-brown spot on the TLC plate.[3][4]
-
Authoritative Protocol: Preparation and Application
-
Stock Solution A: Dissolve 0.85 g of bismuth subnitrate in a mixture of 10 mL of glacial acetic acid and 40 mL of deionized water.[3]
-
Stock Solution B: Dissolve 8 g of potassium iodide (KI) in 20 mL of deionized water.[3]
-
Working Stain Solution: Immediately before use, mix 5 mL of Solution A, 5 mL of Solution B, 20 mL of glacial acetic acid, and 70 mL of deionized water.
-
Application:
-
Ensure the developed TLC plate is completely dry from the mobile phase.
-
Quickly dip the plate into the working stain solution using forceps or spray the plate evenly in a fume hood.
-
Allow the plate to air dry. Spots corresponding to tertiary amines will appear as orange or orange-brown spots on a pale yellow background, typically without heating.[5]
-
-
Alternative Staining Method: Iodine Vapor
Iodine is a simple, effective, and semi-non-destructive universal stain.
-
Expertise & Experience - The Principle of Detection: Visualization with iodine relies on the weak, reversible complexation between iodine (a Lewis acid) and electron-rich compounds. The lone pair of electrons on the nitrogen of a tertiary amine makes it a good electron donor, leading to the formation of a colored charge-transfer complex. Aromatic and unsaturated compounds also stain well with iodine.[5] The spots appear as brown or yellow-brown areas on a lighter tan background.[6]
-
Authoritative Protocol: Preparation and Application
-
Place a few crystals of solid iodine into a sealed TLC chamber or a jar with a tight-fitting lid.[6] Adding a layer of silica gel can help create a more uniform vapor environment.
-
Allow the chamber to become saturated with iodine vapor, which will have a noticeable purple-brown hue.
-
Place the dried, developed TLC plate into the chamber.
-
Spots will typically appear within a few minutes as brown stains.
-
Crucial Insight: The stain is temporary and will fade as the iodine sublimes off the plate.[6] It is essential to circle the spots with a pencil immediately after visualization. This method's reversibility allows for subsequent staining with a permanent reagent if needed.[7]
-
Section 2: Visualization of Thiophenes
Thiophenes are sulfur-containing aromatic heterocycles found in many drug candidates. Their electron-rich nature makes them susceptible to reaction with electrophilic and oxidizing staining reagents.
Primary Staining Method: p-Anisaldehyde-Sulfuric Acid (AS) Stain
This is a highly versatile and sensitive stain that produces a range of colors, which can be diagnostic for different compound classes.[8][9]
-
Expertise & Experience - The Principle of Detection: The strong acidic conditions of the stain are thought to catalyze an electrophilic substitution reaction. The p-anisaldehyde (an electron-rich aldehyde) likely reacts with the thiophene ring, which acts as a nucleophile.[9] Subsequent condensation and oxidation reactions, promoted by heat, lead to the formation of highly conjugated, colored triphenylmethane-type dyes.[9] The specific color can vary depending on the substituents on the thiophene ring.[9]
-
Authoritative Protocol: Preparation and Application
-
Stain Preparation: In a flask cooled in an ice bath, cautiously add 5 mL of concentrated sulfuric acid and 1.5 mL of glacial acetic acid to 135 mL of absolute ethanol.[10] Once cool, add 3.7 mL of p-anisaldehyde and stir until homogeneous.[10] Store the solution refrigerated and protected from light (e.g., in a foil-wrapped jar).[8][11]
-
Application:
-
Alternative Staining Method: Potassium Permanganate (KMnO₄) Stain
Potassium permanganate is a strong oxidizing agent and serves as an excellent general stain for compounds that can be oxidized.
-
Expertise & Experience - The Principle of Detection: The permanganate ion (MnO₄⁻), which is intensely purple, acts as the visualizing agent. It readily oxidizes electron-rich functional groups, including the sulfur atom and the aromatic ring of thiophenes. In this process, the manganese is reduced from the purple Mn(VII) oxidation state to manganese dioxide (MnO₂), a brown precipitate.[6] This results in the appearance of yellow to brown spots on a pink or purple background.[5][6]
-
Authoritative Protocol: Preparation and Application
-
Stain Preparation: Dissolve 1.5 g of KMnO₄, 10 g of potassium carbonate (K₂CO₃), and 1.25 mL of 10% aqueous sodium hydroxide (NaOH) in 200 mL of deionized water.[5][10][14] This basic solution helps to stabilize the reagent.
-
Application:
-
Dip the dried TLC plate in the stain.
-
No heating is typically required.[5] Yellow-brown spots will appear against the purple background.[5]
-
Crucial Insight: This stain is highly reactive and will visualize many functional groups (alkenes, alcohols, etc.).[5] Like iodine, the spots can fade over time, so they should be circled promptly.[5]
-
-
Section 3: Data Presentation & Workflow Visualization
Table 1: Summary of Staining Reagents
| Stain | Target Class | Preparation Summary | Typical Result | Heating Required? |
| Dragendorff's | Tertiary Amines | Two-part bismuth/iodide solution mixed before use.[3] | Orange to brown spots on a yellow background.[5] | No |
| Iodine Vapor | Tertiary Amines, Unsaturated/Aromatic Compounds | Iodine crystals sublime in a sealed chamber.[6] | Brown spots on a tan background (temporary).[6] | No |
| p-Anisaldehyde | Thiophenes, Nucleophiles | p-Anisaldehyde, H₂SO₄, and acetic acid in ethanol.[10] | Various colored spots on a pink/purple background. | Yes |
| KMnO₄ | Thiophenes, Oxidizable Groups | KMnO₄, K₂CO₃, and NaOH in water.[10] | Yellow-brown spots on a purple background.[5] | No |
Diagram 1: General TLC Experimental Workflow
Caption: Standard workflow for a Thin-Layer Chromatography experiment.
Diagram 2: Dragendorff's Reagent Staining Mechanism
Caption: Ion-pair formation in Dragendorff's staining of tertiary amines.
Section 4: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the TLC analysis of tertiary amines and thiophenes in a direct question-and-answer format.
Question: Why are my amine spots streaking up the TLC plate?
-
Answer: Streaking is a frequent issue with basic compounds like amines on standard silica gel plates.[15]
-
Causality (The "Why"): Silica gel is inherently acidic due to surface silanol groups (Si-OH).[16] These acidic sites can protonate your basic amine, causing it to bind very strongly (ion-exchange interaction) to the stationary phase. As the solvent moves, a continuous equilibrium of binding and unbinding occurs, leading to a "streak" rather than a compact spot.[16]
-
Solution: Deactivate the acidic sites on the silica. Add a small amount of a volatile base to your mobile phase. Typically, 0.1-1% triethylamine (Et₃N) or ammonium hydroxide is sufficient.[15][16] The added base will preferentially interact with the acidic sites, allowing your amine to elute cleanly.[16]
-
Question: I stained my plate with KMnO₄, but the entire plate turned brown/yellow instantly.
-
Answer: This indicates that your mobile phase contains components that are readily oxidized by permanganate.
-
Causality (The "Why"): Solvents like acetone, or mobile phase additives like triethylamine, can be oxidized by KMnO₄, leading to a high background color that obscures your spots.[6] Also, if the plate is not completely dried of the eluent before staining, residual solvent will react.[6]
-
Solution: Ensure your TLC plate is thoroughly dried before staining, perhaps with gentle warming from a heat gun. If the problem persists, check your mobile phase composition for easily oxidized components. If an additive like triethylamine is necessary to prevent streaking, you may need to switch to a different, non-oxidizing stain like Dragendorff's for visualization.
-
Question: No spots are visible after staining my thiophene-containing sample with p-anisaldehyde.
-
Answer: This could be due to several factors related to concentration, stain potency, or heating.
-
Possible Causes & Solutions:
-
Insufficient Concentration: Your compound may be too dilute on the plate. Try spotting a more concentrated sample or co-spotting multiple times in the same location (allowing the solvent to dry between applications).[17]
-
Improper Heating: The p-anisaldehyde reaction is heat-activated. Ensure you are heating the plate sufficiently with a heat gun or on a hotplate. The background should develop a light pinkish hue; if it remains colorless, more heat is likely needed. If it turns dark brown, it has been overheated.[6]
-
Stain Degradation: The p-anisaldehyde reagent has a limited shelf life and is sensitive to light.[8][11] If the solution has darkened significantly (e.g., to a deep pink or red), it may have lost its potency and should be prepared fresh.[11]
-
-
Question: Can I use UV light to visualize my compounds instead of staining?
-
Answer: Yes, if your compounds are UV-active.
-
Expertise & Experience: Many aromatic compounds, including thiophenes and certain amines with chromophores, will absorb UV light.[18] This is a non-destructive method and should always be the first visualization technique attempted.[7][18] On TLC plates containing a fluorescent indicator (labeled as F₂₅₄), UV-active compounds will appear as dark spots against a glowing green background because they quench the fluorescence.[18]
-
Trustworthiness: If your compound is not UV-active, or if you need higher sensitivity, chemical staining is required.[19] Always check under both short-wave (254 nm) and long-wave (366 nm) UV light, as some compounds may fluoresce (appear as bright spots) under long-wave UV.
-
Question: How should I safely handle and dispose of these staining reagents?
-
Answer: Safety is paramount. Always handle these reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[12][20]
-
Handling: Acidic stains like p-anisaldehyde are corrosive. Avoid inhalation of vapors and contact with skin.[21]
-
Disposal: Staining solutions and used TLC plates are considered chemical waste. They should not be disposed of in regular trash or down the drain.[22] Collect used stain solutions in a designated hazardous waste container. Contaminated TLC plates should also be collected for hazardous waste disposal.[22] Always follow your institution's specific waste disposal guidelines.
-
References
-
ChemicalDesk. (2011). TLC Stains Preparation. Available at: [Link]
-
Org Prep Daily. (2006). TLC Staining solutions. Available at: [Link]
-
REACH Devices, LLC. TLC stains. Available at: [Link]
-
The Sarpong Group, UC Berkeley. Dyeing Reagents for Thin-Layer and Paper Chromatography. Available at: [Link]
-
ChemBAM. TLC troubleshooting. Available at: [Link]
-
EPFL. TLC Visualization Reagents. Available at: [Link]
-
University of Colorado Boulder, Department of Chemistry. TLC Stains. Available at: [Link]
-
University of Rochester, Department of Chemistry. Magic Formulas: TLC Stains. Available at: [Link]
-
Nistreanu, A., & Calalb, T. (2018). Dragendorff's reagent. Ingenta Connect. Available at: [Link]
-
Oreate AI Blog. (2024). Unlocking the Secrets of Anisaldehyde Staining in TLC. Available at: [Link]
-
Starek, M., & Komsta, Ł. (2015). Detection and Visualization Methods Used in Thin-Layer Chromatography. ResearchGate. Available at: [Link]
-
Scribd. TLC Staining Procedure TLC Stain Recipe Stain Chemistry / Physics Comments. Available at: [Link]
-
Carl ROTH. (2021). Safety Data Sheet: TLC. Available at: [Link]
-
ResearchGate. (2014). How does the Dragendorff reagent work for detecting Alkaloids?. Available at: [Link]
-
LinkedIn. (2023). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Available at: [Link]
- Unknown Source.
-
University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography. Available at: [Link]
-
Wikipedia. Dragendorff's reagent. Available at: [Link]
-
Bitesize Bio. (2022). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Available at: [Link]
-
Misco Products Corporation. TLC Material Safety Data Sheet. Available at: [Link]
- Unknown Source. APPENDIX. (Link unavailable)
- Unknown Source. TLC Stains. (Link unavailable)
-
MicoBio Chemical Blog. (2023). How to improve the visibility of spots on Glass TLC Plates?. Available at: [Link]
-
Chemistry LibreTexts. (2022). 2.1.4F: Visualizing TLC Plates. Available at: [Link]
-
Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Available at: [Link]
-
The Ohio State University, Department of Chemistry. Solvent Waste Disposal. Available at: [Link]
-
Reddit. (2013). TLC and streaking: why add triethylamine?. Available at: [Link]
-
The Sarpong Group, UC Berkeley. Appendix 3: Recipes For TLC Stains. Available at: [Link]
-
ResearchGate. (2018). Dragendorff's reagent: Historical perspectives and current status of a versatile reagent introduced over 150 years ago at the University of Dorpat, Tartu, Estonia. Available at: [Link]
-
UCLA Chemistry. TLC Visualization Methods. Available at: [Link]
-
ResearchGate. (2014). How does anisaldehyde sulphuric acid reagent yield different colours in TLC during derivatisation?. Available at: [Link]
-
YouTube. (2021). TLC TROUBLESHOOTING- The most common problems with TLCs. Available at: [Link]
-
Fishbein, L., & Fawkes, J. (1966). Detection and thin-layer chromatography of sulfur compounds. I. Sulfoxides, sulfones and sulfides. Journal of Chromatography A, 22(2), 323-329. Available at: [Link]
-
Chemistry LibreTexts. (2021). 2.4: TLC -ANALYSIS. Available at: [Link]
Sources
- 1. TLC Stains | [Analytical Chemistry][Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 2. researchgate.net [researchgate.net]
- 3. Dragendorff's reagent - Wikipedia [en.wikipedia.org]
- 4. ingentaconnect.com [ingentaconnect.com]
- 5. ChemicalDesk.Com: TLC Stains Preparation [allchemist.blogspot.com]
- 6. TLC stains [reachdevices.com]
- 7. Magic Formulas [chem.rochester.edu]
- 8. faculty.fiu.edu [faculty.fiu.edu]
- 9. researchgate.net [researchgate.net]
- 10. sarponggroup.com [sarponggroup.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. scs.illinois.edu [scs.illinois.edu]
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- 14. depts.washington.edu [depts.washington.edu]
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- 16. reddit.com [reddit.com]
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- 18. chem.libretexts.org [chem.libretexts.org]
- 19. mico-bio.com [mico-bio.com]
- 20. epfl.ch [epfl.ch]
- 21. miscoproducts.com [miscoproducts.com]
- 22. chemistry.osu.edu [chemistry.osu.edu]
Optimizing yield of reductive amination with pyrrolidine
Technical Support Center: Reductive Amination Optimization Desk Subject: Advanced Protocol Optimization for Pyrrolidine Coupling
Welcome to the Technical Support Center
Ticket ID: PYR-RED-AM-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open Objective: Optimize yield and selectivity for the reductive amination of aldehydes/ketones with pyrrolidine.
Module 1: The Core Directive (Mechanistic Grounding)
Before optimizing, you must understand the specific behavior of pyrrolidine. Unlike primary amines which form neutral imines, pyrrolidine (a secondary amine) forms an iminium ion .
-
The Challenge: The iminium species is positively charged and highly electrophilic, but its formation involves an equilibrium that releases water. If water is not managed, or if the pH is incorrect, the equilibrium shifts back to the starting materials or stalls at the hemiaminal stage.
-
The Solution: You must drive the equilibrium toward the iminium ion before or during the reduction event while preventing the direct reduction of the carbonyl substrate to an alcohol.
Visualizing the Pathway
The following diagram illustrates the critical checkpoints where your reaction can fail.
Caption: The reaction pathway for secondary amines. Success depends on maximizing the Iminium concentration and selecting a reducing agent that reduces the Iminium (yellow) faster than the Carbonyl (blue).
Module 2: Reagent Selection Matrix
Do not choose reagents randomly. Use this matrix to select the correct system based on your substrate's steric and electronic profile.
| Substrate Type | Recommended System | Reducing Agent | Additive | Why? |
| Aldehydes (Aliphatic/Aromatic) | Standard Abdel-Magid | STAB (Sodium Triacetoxyborohydride) | AcOH (1-2 eq) | STAB is mild and selective for iminium ions over aldehydes. AcOH catalyzes dehydration. |
| Ketones (Uncommon) | Standard Abdel-Magid | STAB | AcOH (1-2 eq) | Ketones are slower; AcOH is mandatory to push equilibrium. |
| Hindered Ketones | Lewis Acid Mediated | NaBH₄ or NaBH₃CN | Ti(OiPr)₄ | Titanium acts as a Lewis acid and water scavenger, forcing iminium formation where AcOH fails. |
| Acid-Sensitive Substrates | Lewis Acid Mediated | NaBH₄ | Ti(OiPr)₄ | Avoids AcOH. The Ti-complex is reduced directly. |
Module 3: Optimized Experimental Protocols
Protocol A: The "Abdel-Magid" Standard (High Fidelity)
Best for: Most aldehydes and unhindered ketones.
-
Dissolution: Dissolve the aldehyde/ketone (1.0 equiv) and pyrrolidine (1.1–1.2 equiv) in DCE (1,2-Dichloroethane) or THF .
-
Note: DCE is preferred for rate; THF is safer but slower.
-
-
Activation: Add Acetic Acid (AcOH) (1.0–2.0 equiv).
-
Checkpoint: The pH should be slightly acidic (~5–6) to assist dehydration but not so acidic that pyrrolidine is fully protonated (rendered non-nucleophilic).
-
-
Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.4–1.5 equiv) in one portion.
-
Incubation: Stir at room temperature for 2–16 hours.
-
Monitoring: Check by TLC/LCMS.[1] Look for the disappearance of the carbonyl.
-
-
Quench: Quench with saturated aqueous NaHCO₃.
-
Critical: Ensure the aqueous layer is basic (pH > 9) to keep the amine product in the organic phase during extraction.
-
Protocol B: The "Titanium Isopropoxide" Method (For Stubborn Substrates)
Best for: Hindered ketones or when Protocol A yields <50%.
-
Complexation: Mix ketone (1.0 equiv) and pyrrolidine (1.2 equiv) in neat Titanium(IV) isopropoxide (1.25–1.5 equiv).
-
Note: If the mixture is too viscous, use a minimal amount of absolute THF.
-
-
Incubation: Stir under Argon for 1–4 hours.
-
Self-Validating Step: The solution often changes viscosity or color as the Ti-nitrogen complex forms.
-
-
Dilution: Dilute with absolute Ethanol or THF (approx. 2–3 mL per mmol).
-
Reduction: Add Sodium Borohydride (NaBH₄) (1.0 equiv) carefully (exothermic).
-
Workup (The "Mattson" Quench): Add water (approx. 1 mL per mmol Ti) to precipitate white
. Filter through Celite. The filtrate contains your amine.
Module 4: Troubleshooting & FAQs
Q1: My reaction stalled. I see the starting material and the alcohol side product, but low amine yield. What happened?
-
Diagnosis: You likely suffered from "Direct Reduction." The reducing agent attacked the carbonyl before the iminium ion could form.
-
Fix:
-
Switch to STAB (Protocol A), which reacts much slower with neutral carbonyls than with charged iminium ions.
-
If using NaBH₄, you must pre-form the imine/iminium. Use Protocol B (Ti(OiPr)₄) and stir for longer before adding the reducing agent.
-
Q2: I am using the Titanium method, but my workup is a mess. I can't separate the layers.
-
Diagnosis: Titanium emulsions. Hydrolyzed titanium forms a gelatinous polymeric oxide that traps organic solvents.
-
Fix: Do not use a standard separatory funnel extraction immediately.
-
Dilute the reaction mixture with ether or EtOAc.
-
Add a small amount of water to precipitate the solid
. -
Filter through a pad of Celite first.
-
Then perform the liquid-liquid extraction on the filtrate.
-
Q3: Can I use Sodium Cyanoborohydride (
-
Answer: Yes, but it is generally obsolete due to toxicity and the requirement for strict pH control (pH 4–5). STAB is chemically superior for pyrrolidine because it does not require an external pH indicator to maintain selectivity; its acetoxy ligands modulate its reactivity naturally.
Q4: My product is water-soluble and I'm losing it during the NaHCO3 wash.
-
Diagnosis: Pyrrolidine derivatives can be polar.
-
Fix:
-
Saturate the aqueous layer with NaCl (brine) or solid NaCl during extraction ("Salting out").
-
Use DCM/Isopropanol (3:1) as the extraction solvent instead of pure DCM or EtOAc.
-
Ensure the pH is >10. If the amine is protonated, it will stay in the water.
-
Module 5: Decision Tree for Optimization
Use this logic flow to determine your next experiment.
Caption: Decision matrix for selecting the optimal reductive amination protocol based on substrate sterics.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][2] Studies on Direct and Indirect Reductive Amination Procedures.[2][4] The Journal of Organic Chemistry.
-
Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[3] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[3] The Journal of Organic Chemistry.
-
Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds with sodium borohydride.[5][3][6] Journal of the Chemical Society, Perkin Transactions 1.
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Synthesis of Amines.[5][3][7][8][9][10]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. designer-drug.com [designer-drug.com]
- 7. researchgate.net [researchgate.net]
- 8. eurekaselect.com [eurekaselect.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines [organic-chemistry.org]
Common impurities in the synthesis of N-thienylmethyl derivatives
Technical Support Center: Synthesis of N-Thienylmethyl Derivatives
Introduction: The Thiophene Challenge
Welcome to the technical support center. As researchers, we often utilize the N-thienylmethyl moiety as a bioisostere for benzyl groups to modulate lipophilicity and metabolic stability in drug candidates. However, the electron-rich nature of the thiophene ring and the specific reactivity of its derivatives introduce unique impurity profiles distinct from their phenyl analogues.
This guide addresses the root causes of these impurities—specifically focusing on Reductive Amination and Nucleophilic Substitution pathways—and provides self-validating protocols to eliminate them.
Module 1: Reductive Amination Issues
Route: Thiophene-carboxaldehyde + Amine + Reducing Agent
Q1: Why is my product contaminated with significant amounts of Thiophene-2-methanol?
Diagnosis: This is a "Direct Reduction" impurity. It occurs when the reducing agent attacks the aldehyde carbonyl before the imine (or iminium ion) has fully formed. Unlike benzaldehydes, thiophene-2-carboxaldehyde is electron-rich, making the carbonyl carbon less electrophilic, potentially slowing imine formation.
The Mechanism of Failure:
-
Competition: The reducing agent (e.g., NaBH₄) reduces the aldehyde to an alcohol (Thiophene-2-methanol).
-
Irreversibility: Once formed, the alcohol is dead-end waste; it cannot convert to the amine.
Corrective Protocol: Switch to a Stepwise Reductive Amination or use a Selective Reductant .
-
Stepwise Protocol (Self-Validating):
-
Imine Formation: Stir the aldehyde and amine in methanol/DCM (with a drying agent like MgSO₄ or molecular sieves) for 2–4 hours without the reducing agent.
-
Validation Check: Take a small aliquot for 1H NMR or TLC. Ensure the aldehyde proton signal (~9.9 ppm) has disappeared and the imine signal has appeared.
-
Reduction: Only after validation, cool to 0°C and add the reducing agent.
-
-
Reagent Selection: Use Sodium Triacetoxyborohydride (STAB). It is less basic and less reactive toward aldehydes than imines, significantly reducing alcohol formation compared to NaBH₄.
Q2: I see a "dimer" impurity with a molecular weight corresponding to a tertiary amine. How do I stop this?
Diagnosis: This is Bis-alkylation . It happens when the newly formed secondary amine product competes with the starting primary amine for the unreacted aldehyde.
Visualizing the Pathway:
Caption: Competitive pathways in reductive amination. Red dashed lines indicate impurity formation.
Troubleshooting Guide:
| Variable | Adjustment | Rationale |
|---|---|---|
| Stoichiometry | Excess Amine (1.5 – 2.0 eq) | Statistically favors the attack of the starting amine over the product amine. |
| Addition Mode | Slow addition of Aldehyde | Keeps the aldehyde concentration low relative to the amine, preventing bis-alkylation. |
| pH Control | Maintain pH 5–6 | Promotes protonation of the imine (activating it) while keeping enough free amine nucleophile available. |
Module 2: Nucleophilic Substitution Issues
Route: 2-(Chloromethyl)thiophene + Amine
Q3: My reaction yields a mixture of mono- and bis-alkylated amines. Can I separate them?
Diagnosis: Nucleophilic substitution with reactive halides like 2-(chloromethyl)thiophene is prone to Over-Alkylation . The product (secondary amine) is often more nucleophilic than the starting primary amine due to the inductive effect of the alkyl group.
Purification Protocol: The "Chemoselective Scavenge" If you cannot prevent the impurity, chemically remove it.
-
Electrophile Scavenging (for unreacted amine): Add a solid-supported isocyanate or a small amount of acetic anhydride to cap unreacted primary amines as amides (which are neutral).
-
Acid-Base Extraction (The Primary Separation):
-
Dissolve crude mixture in DCM.
-
Step A: Extract with mild acid (e.g., 0.5 M HCl). Both mono- and bis-alkylated amines go into the water layer. Neutral impurities (alcohols, amides) stay in DCM.
-
Step B (Critical): Adjust the aqueous layer pH to ~12 using NaOH.
-
Step C: Extract back into DCM.
-
Step D (Distillation/Chromatography): Since the polarity difference between secondary and tertiary amines is often small, flash chromatography on silica (using DCM/MeOH/NH₃) is usually required. Tip: Tertiary amines elute faster than secondary amines on silica due to lack of H-bonding.
-
Q4: The starting material 2-(chloromethyl)thiophene seems to degrade before I even use it. Why?
Diagnosis: Hydrolytic Instability. Thienyl-methyl halides are essentially benzylic-like halides but more reactive. Moisture in the air rapidly hydrolyzes the C-Cl bond to form Thiophene-2-methanol and HCl. The released HCl can catalyze polymerization of the thiophene ring (tar formation).
Handling Protocol:
-
Storage: Store at -20°C under argon.
-
Usage: Do not weigh on an open balance for extended periods. Use a syringe for transfer if liquid.
-
Validation: Check TLC before use. If a polar spot (alcohol) is visible near the baseline, purify via a short plug of silica (eluting with Hexanes/EtOAc) or distill immediately.
Module 3: Thiophene Ring Stability
Q5: I am trying to hydrogenate a double bond elsewhere in the molecule, but the reaction stalls. Is the thiophene interfering?
Diagnosis: Catalyst Poisoning. The sulfur atom in the thiophene ring has a high affinity for transition metals (Pd, Pt, Rh), occupying the active sites and deactivating the catalyst ("poisoning").
Solution:
-
Switch Catalyst: Use Pearlman’s Catalyst (Pd(OH)₂/C) or high-loading Pd/C (10-20%) . You often need higher catalyst loading (up to 20-50 wt%) compared to benzene derivatives.
-
Alternative Reduction: If possible, use non-catalytic reduction methods (e.g., Diimide reduction for alkenes) to avoid metal catalysts entirely.
Summary of Common Impurities
| Impurity Type | Origin | Detection (Typical) | Removal Strategy |
| Thiophene-2-methanol | Direct reduction of aldehyde or hydrolysis of halide. | TLC (Polar), 1H NMR (CH2 ~4.8 ppm) | Acid-Base Extraction (remains in organic during acid wash). |
| Bis(thienylmethyl)amine | Over-alkylation of primary amine. | LCMS (M+97 mass shift) | Chromatography (DCM/MeOH gradient); Control stoichiometry. |
| Thiophene-2-carboxylic acid | Air oxidation of aldehyde. | 1H NMR (Deshielded protons), acidic pH. | Basic wash (stays in water during base extraction). |
| Polymer/Tar | Acid-catalyzed polymerization of thiophene. | Dark color, baseline streak on TLC. | Filtration through Celite/Silica; Avoid strong mineral acids. |
References
-
Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link
-
Swanston, J. (2006).[2] "Thiophene".[2][3][4][5][6][7] Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.[2][8] (Discusses stability and reactivity of thiophene derivatives). Link
-
BenchChem. "Common side products in the chloromethylation of 2-chlorothiophene." (Technical Note on halide instability). Link
-
Organic Chemistry Portal. "Reductive Amination." (General protocols and catalyst selection). Link
Sources
- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 2. Thiophene-2-carboxaldehyde - Wikipedia [en.wikipedia.org]
- 3. Thiophene - Wikipedia [en.wikipedia.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 7. Thiophene synthesis [organic-chemistry.org]
- 8. ionike.com [ionike.com]
Validation & Comparative
A Comprehensive Guide to Differentiating Thiophene and Pyrrolidine via Infrared Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
In the nuanced world of heterocyclic chemistry, the accurate and rapid identification of molecular scaffolds is a cornerstone of successful research and development. Thiophene, a sulfur-containing aromatic heterocycle, and pyrrolidine, its saturated, nitrogen-containing counterpart, are foundational building blocks in numerous pharmaceuticals and functional materials. While structurally related as five-membered rings, their distinct electronic and chemical natures demand unambiguous characterization. Infrared (IR) spectroscopy presents a powerful, non-destructive, and highly accessible analytical technique for this purpose. This guide provides an in-depth, experimentally grounded comparison of the diagnostic IR bands that serve as definitive fingerprints for distinguishing thiophene from pyrrolidine, with a focus on the carbon-hydrogen (C-H) stretching region.
The Decisive Vibrational Signature: Aromatic vs. Aliphatic C-H Bonds
The fundamental principle allowing for the clear differentiation of thiophene and pyrrolidine via IR spectroscopy lies in the hybridization of their carbon atoms and the resulting strength of their C-H bonds.
-
Thiophene's Aromatic Signature: As an aromatic molecule, the carbon atoms in the thiophene ring are sp² hybridized. These C-H bonds are stronger and stiffer than those involving sp³ hybridized carbons. Consequently, their stretching vibrations require more energy and appear at a higher frequency. The diagnostic aromatic C-H stretching vibrations for thiophene are reliably observed in the spectral region of 3125-3080 cm⁻¹ .[1][2][3]
-
Pyrrolidine's Aliphatic Signature: In stark contrast, pyrrolidine is a saturated, non-aromatic ring system. All of its carbon atoms are sp³ hybridized. These aliphatic C-H bonds are less stiff, and their stretching vibrations occur at significantly lower frequencies. The characteristic aliphatic C-H stretching bands for pyrrolidine are found in the region of 3000-2850 cm⁻¹ .[4][5][6]
This well-defined spectral gap between the C-H stretching regions of thiophene (>3000 cm⁻¹) and pyrrolidine (<3000 cm⁻¹) provides a robust and unequivocal method for their identification. Furthermore, pyrrolidine possesses a secondary amine (N-H) group, which gives rise to a characteristic stretching vibration that is absent in thiophene, offering a secondary point of confirmation.
Comparative Data Summary: Diagnostic IR Bands
The following table summarizes the key vibrational frequencies that serve as diagnostic markers for each molecule.
| Functional Group | Vibration Mode | Thiophene (cm⁻¹) | Pyrrolidine (cm⁻¹) | Diagnostic Significance |
| C-H | Aromatic Stretch | 3125 - 3080 | - | Primary diagnostic band for Thiophene. Its presence is a definitive indicator of the aromatic ring. |
| C-H | Aliphatic Stretch | - | 3000 - 2850 | Primary diagnostic band for Pyrrolidine. Its presence indicates a saturated carbon framework. |
| N-H | Stretch | - | ~3400 - 3250 (often broad) | Key secondary diagnostic band for Pyrrolidine. Thiophene lacks this feature entirely.[4] |
| C=C | Ring Stretch | ~1500 - 1400 | - | Confirmatory evidence of thiophene's aromatic system. |
| CH₂ | Scissoring Bend | - | ~1450 | Confirmatory for the methylene groups in the pyrrolidine ring.[6] |
| C-S | Stretch | ~840, ~600 | - | Confirmatory for the presence of the sulfur atom within the thiophene ring.[2][7] |
Experimental Protocol: Acquiring High-Fidelity IR Spectra via ATR
To reliably obtain the data outlined above, a standardized experimental procedure is crucial. The following protocol describes the use of Fourier Transform Infrared (FT-IR) spectroscopy with an Attenuated Total Reflectance (ATR) accessory, a common and highly convenient method for analyzing liquid samples.
Materials and Instrumentation:
-
FT-IR Spectrometer equipped with a diamond or zinc selenide ATR crystal.
-
Sample of Thiophene (reagent grade or higher).
-
Sample of Pyrrolidine (reagent grade or higher).
-
Volatile solvent for cleaning (e.g., isopropanol or acetone).
-
Lint-free laboratory wipes.
-
Disposable pipette tips.
Step-by-Step Methodology:
-
Instrument Preparation: Power on the FT-IR spectrometer and allow the instrument to perform its self-checks and stabilization routines as specified by the manufacturer.
-
ATR Crystal Cleaning: Liberally wet a lint-free wipe with isopropanol and thoroughly clean the surface of the ATR crystal. Repeat with a second clean, dry wipe to ensure no solvent residue remains.
-
Background Acquisition: Initiate a background scan. This critical step measures the ambient atmosphere (H₂O, CO₂) and the ATR crystal itself, storing this spectrum to be automatically subtracted from the sample spectrum. An unobstructed, clean crystal is essential for a valid background.
-
Sample Loading: Using a clean pipette, deposit a single drop of the liquid sample (e.g., thiophene) onto the center of the ATR crystal. Ensure the sample is sufficient to completely cover the crystal surface.
-
Spectrum Acquisition: Secure the ATR press arm (if applicable) to ensure good contact between the sample and the crystal. Initiate the sample scan. Typically, co-adding 16 to 32 scans provides an excellent signal-to-noise ratio for a neat liquid.
-
Data Analysis (Thiophene): Examine the resulting spectrum. The primary focus should be the C-H stretching region. For thiophene, you will observe sharp peaks above 3000 cm⁻¹ .
-
Inter-Sample Cleaning: Retract the press arm. Thoroughly clean the sample from the ATR crystal using isopropanol and lint-free wipes until the surface is pristine. It is good practice to take a "clean" scan to ensure no sample residue remains before proceeding.
-
Repeat for Pyrrolidine: Using a fresh pipette tip, repeat steps 4 through 6 with the pyrrolidine sample.
-
Data Analysis (Pyrrolidine): Analyze the pyrrolidine spectrum. You will observe distinct C-H stretching bands exclusively below 3000 cm⁻¹ . Additionally, look for the broader N-H stretching band in the 3400-3250 cm⁻¹ region as a definitive confirmation.
Diagnostic Workflow Visualization
The logical process for differentiating the two compounds based on the principles described can be visualized as a straightforward workflow.
Caption: Decision workflow for sample identification using diagnostic IR bands.
Conclusion
The differentiation of thiophene and pyrrolidine by IR spectroscopy is a clear-cut application of fundamental vibrational principles. The position of the C-H stretching band serves as a definitive diagnostic marker: peaks appearing above 3000 cm⁻¹ are characteristic of thiophene's aromatic C-H bonds, while those below 3000 cm⁻¹ are indicative of pyrrolidine's aliphatic C-H bonds. This primary distinction, coupled with the confirmatory presence of an N-H stretch in pyrrolidine, provides researchers with a rapid, reliable, and resource-efficient method for structural verification in a wide range of scientific and industrial applications.
References
-
Dage, J., Snavely, D. L., & Walters, V. A. (1992). Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline. Defense Technical Information Center. Available at: [Link]
- Cataliotti, R., & Paliani, G. (1976). An infrared analysis of the C-H stretching region of some five-membered heterocyclic molecules. Canadian Journal of Chemistry, 54(16), 2451-2456.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2015). Introduction to Spectroscopy (5th ed.). Cengage Learning.
- Smith, B. C. (2011). Fundamentals of Fourier Transform Infrared Spectroscopy (2nd ed.). CRC Press.
-
National Institute of Standards and Technology. (n.d.). Pyrrolidine. In NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Thiophene. In NIST Chemistry WebBook. Retrieved from [Link]
-
VPL. (n.d.). Thiophene (C4H4S). Virtual Planetary Laboratory. Retrieved from [Link]
- Xie, M., et al. (2020). Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. Chinese Journal of Chemical Physics, 33(1), 49-54.
- Mary, Y. S., & Balachandran, V. (2015). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Chemistry, 8(1), 58-69.
-
LibreTexts. (2023). Infrared Spectroscopy. Retrieved from [Link]
-
Socratic.org. (n.d.). What is the C-H stretch for alkanes in IR spectroscopy?. Retrieved from [Link]
- Takeda, S., et al. (1956). The Infrared Absorption Spectra of Thiophene Derivatives. Bulletin of University of Osaka Prefecture.
- Abbas, A. Q., et al. (2017). Synthesis, Characterization and Theoretical Studies of (E)-5-chloro-2-hydroxy-N-((5-nitrothiophen-2-yl) methylene) benzohydrazide. International Journal of Pharmaceutical Sciences Review and Research, 45(2), 173-180.
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. vpl.astro.washington.edu [vpl.astro.washington.edu]
- 3. iosrjournals.org [iosrjournals.org]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. researchgate.net [researchgate.net]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. globalresearchonline.net [globalresearchonline.net]
A Comparative Guide to the Mass Spectrometry Fragmentation of 1-(Thiophen-2-ylmethyl)pyrrolidine and its Phenyl Analog
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical chemistry, mass spectrometry (MS) stands as a cornerstone for the structural elucidation of novel chemical entities. For professionals in drug discovery and development, a nuanced understanding of how a molecule fragments under energetic conditions is not merely academic; it is a critical component of metabolite identification, impurity profiling, and quality control. This guide offers an in-depth, comparative analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 1-(Thiophen-2-ylmethyl)pyrrolidine and its close structural analog, 1-(Phenylmethyl)pyrrolidine . By examining the fragmentation directives of the thiophene moiety versus the benzene ring, we can illuminate the subtle yet significant impact of bioisosteric replacement on mass spectral behavior.
The Significance of Fragmentation Analysis
The fragmentation of a molecule in a mass spectrometer is a highly reproducible process that yields a unique fingerprint, providing invaluable structural information. The choice between a thiophene and a benzene ring in a drug candidate, a common bioisosteric substitution, can significantly alter its metabolic profile and biological activity. Understanding their distinct fragmentation patterns is therefore crucial for analytical method development and for predicting the structures of unknown metabolites or degradation products.
Experimental Workflow for Fragmentation Analysis
The predicted fragmentation patterns discussed herein are based on electron ionization (EI) mass spectrometry, a common technique for the analysis of volatile and semi-volatile small molecules.
Caption: Generalized workflow for EI-MS analysis.
Fragmentation Pattern of 1-(Thiophen-2-ylmethyl)pyrrolidine
The fragmentation of 1-(Thiophen-2-ylmethyl)pyrrolidine is dictated by the stability of the thiophene ring and the propensity for cleavage at the bonds adjacent to the pyrrolidine nitrogen.
Predicted Key Fragmentation Pathways
-
Molecular Ion (M+•) Formation : The initial step is the removal of an electron to form the molecular ion. Due to the presence of a single nitrogen atom, the molecular ion will have an odd nominal mass.
-
Alpha-Cleavage : The most favorable fragmentation is the cleavage of the C-C bond alpha to the nitrogen atom, leading to the formation of a stable thienylmethyl cation.
-
Pyrrolidine Ring Fragmentation : The pyrrolidine ring itself can undergo fragmentation, although this is generally less dominant than the alpha-cleavage.
Caption: Predicted fragmentation of 1-(Thiophen-2-ylmethyl)pyrrolidine.
Summary of Predicted Fragments
| m/z | Proposed Structure | Fragmentation Pathway | Predicted Relative Abundance |
| 167 | Molecular Ion | Electron Ionization | Moderate |
| 97 | Thiophen-2-ylmethyl cation | Alpha-cleavage of the C-C bond | High (likely base peak) |
| 70 | Pyrrolidinium ion | Cleavage of the N-CH2 bond | Moderate |
| 166 | [M-H]+• | Loss of a hydrogen radical | Low |
| 83 | Thienyl cation | Loss of methylene from m/z 97 | Low |
Comparative Analysis: 1-(Phenylmethyl)pyrrolidine
To contextualize the fragmentation of our target compound, we will compare it to its benzene analog, 1-(Phenylmethyl)pyrrolidine. The primary difference in fragmentation will arise from the relative stabilities and fragmentation pathways of the thiophene versus the benzene ring.
Predicted Key Fragmentation Pathways of 1-(Phenylmethyl)pyrrolidine
The fragmentation of 1-(Phenylmethyl)pyrrolidine is characterized by the formation of the highly stable tropylium ion.
-
Molecular Ion (M+•) Formation : Similar to its thiophene analog, the molecular ion will have an odd nominal mass.
-
Benzylic Cleavage and Rearrangement : Cleavage of the C-C bond alpha to the nitrogen leads to the formation of a benzyl cation, which readily rearranges to the very stable tropylium ion.[1]
-
Pyrrolidine Ring Fragmentation : As with the thiophene analog, fragmentation of the pyrrolidine ring can also occur.
Caption: Predicted fragmentation of 1-(Phenylmethyl)pyrrolidine.
Summary of Predicted Fragments
| m/z | Proposed Structure | Fragmentation Pathway | Predicted Relative Abundance |
| 161 | Molecular Ion | Electron Ionization | Moderate |
| 91 | Tropylium ion | Benzylic cleavage and rearrangement | High (likely base peak) |
| 70 | Pyrrolidinium ion | Cleavage of the N-CH2 bond | Moderate |
| 160 | [M-H]+• | Loss of a hydrogen radical | Low |
| 77 | Phenyl cation | Loss of methylene from m/z 91 | Low |
Head-to-Head Comparison and Discussion
| Feature | 1-(Thiophen-2-ylmethyl)pyrrolidine | 1-(Phenylmethyl)pyrrolidine | Key Difference |
| Molecular Ion (m/z) | 167 | 161 | Difference in mass of S vs. C2H2 |
| Base Peak (m/z) | Predicted at 97 | 91[2] | Thienylmethyl cation vs. Tropylium ion |
| Key Fragmentation | Alpha-cleavage | Benzylic cleavage & rearrangement | The stability of the resulting cation dictates the primary fragmentation pathway. The tropylium ion is exceptionally stable. |
| Characteristic Ions | m/z 97, 83 | m/z 91, 77, 65 | Reflect the fragmentation of the respective aromatic rings. |
The most striking difference in the predicted mass spectra is the base peak. For 1-(Phenylmethyl)pyrrolidine, the base peak is confidently assigned to the tropylium ion at m/z 91, a hallmark of alkylbenzene fragmentation.[1] In contrast, for 1-(Thiophen-2-ylmethyl)pyrrolidine, the analogous thienylmethyl cation at m/z 97 is expected to be the most abundant fragment. While stable, it does not benefit from the same degree of resonance stabilization as the tropylium ion. This fundamental difference in cation stability drives the distinct fragmentation patterns.
The presence of sulfur in the thiophene-containing compound also offers a unique diagnostic tool: the M+2 peak. Due to the natural abundance of the ³⁴S isotope (approximately 4.2%), the mass spectrum of 1-(Thiophen-2-ylmethyl)pyrrolidine should exhibit a small but distinct peak at m/z 169, which is absent in the spectrum of its phenyl analog.
Conclusion for the Practicing Scientist
The comparative analysis of 1-(Thiophen-2-ylmethyl)pyrrolidine and 1-(Phenylmethyl)pyrrolidine underscores the profound influence of subtle structural modifications on mass spectral fragmentation. For researchers engaged in the identification of novel compounds, particularly in the context of drug metabolism or degradation studies, these principles are paramount. The predictable formation of the thienylmethyl cation (m/z 97) versus the tropylium ion (m/z 91) provides a clear diagnostic marker to differentiate between these two common structural motifs. This guide provides a foundational framework for interpreting the mass spectra of related compounds, enabling more confident and accurate structural elucidation in a research and development setting.
References
-
PubChem. 1-(Phenylmethyl)pyrrolidine. National Center for Biotechnology Information. [Link]
-
Whitman College. GCMS Section 6.9.5 - Fragmentation of Aromatics. [Link]
Sources
HPLC Analysis of 1-(Thiophen-2-ylmethyl)pyrrolidine: Method Comparison & Retention Guide
Executive Summary
1-(Thiophen-2-ylmethyl)pyrrolidine (CAS: 24313-58-2) presents a classic chromatographic challenge: it combines a hydrophobic aromatic moiety (thiophene) with a highly basic tertiary amine (pyrrolidine, pKa ~9.5). Standard acidic reversed-phase methods often fail, yielding broad, tailing peaks due to silanol interactions.
This guide compares three distinct chromatographic strategies to optimize retention time (
Compound Profile & Physicochemical Basis
Understanding the molecule is the first step to successful separation.
| Property | Value | Chromatographic Implication |
| Structure | Thiophene: UV active (~235 nm), lipophilic.Pyrrolidine: Basic nitrogen, prone to silanol tailing.[1] | |
| Molecular Weight | 167.27 g/mol | Low mass; requires good pore accessibility. |
| LogP (Predicted) | ~1.9 (Neutral) | Moderate lipophilicity. Retains well on C18 only if deprotonated. |
| pKa (Base) | ~9.5 (Pyrrolidine N) | At pH < 7, it is positively charged ( |
Comparative Method Performance
The following table contrasts the three primary "alternatives" for analyzing this compound. Data is derived from standard behavior of thiophene-alkyl-amines.
| Feature | Method A: Acidic C18 (Traditional) | Method B: High pH C18 (Recommended) | Method C: HILIC (Orthogonal) |
| Mechanism | Hydrophobic Interaction (Ionized state) | Hydrophobic Interaction (Neutral state) | Partitioning / Ion Exchange |
| Mobile Phase | 0.1% Formic Acid / ACN | 10mM NH₄HCO₃ (pH 10) / ACN | 10mM NH₄OAc / ACN (90%) |
| Column Type | Standard C18 (e.g., Zorbax SB-C18) | Hybrid C18 (e.g., XBridge, Gemini) | Bare Silica or Amide |
| Predicted | Early Elution (1–3 min) | Moderate Retention (6–10 min) | Late Elution (8–12 min) |
| Peak Shape | Poor (Tailing Factor > 1.5) | Excellent (Tailing Factor < 1.2) | Good (Symmetrical) |
| Suitability | LC-MS Screening | QC / Purity Analysis | Polar Impurity Profiling |
Expert Insight: Method A is often the default in screening but fails here because the protonated amine (
) is too polar to retain on C18 and interacts with residual silanols. Method B is the gold standard because at pH 10, the molecule is neutral (), maximizing hydrophobic interaction with the C18 chain and eliminating silanol repulsion.
Recommended Protocol: High pH Reversed-Phase
This protocol is designed to be self-validating. If the retention time drifts by >5%, check the pH of the aqueous buffer immediately.
Instrument Parameters
-
System: HPLC with UV/DAD or LC-MS.
-
Column: Waters XBridge C18 or Phenomenex Gemini-NX C18 (High pH stable columns are mandatory).
-
Dimensions: 150 x 4.6 mm, 3.5 µm or 5 µm.
-
-
Wavelength: 235 nm (Primary), 254 nm (Secondary).
-
Flow Rate: 1.0 mL/min.[2]
-
Temperature: 30°C.
Reagents & Mobile Phase Preparation
-
Mobile Phase A (Buffer): Dissolve 0.79 g Ammonium Bicarbonate in 1 L HPLC-grade water. Adjust pH to 10.0 ± 0.1 with Ammonium Hydroxide. Filter through 0.22 µm nylon filter.
-
Mobile Phase B (Organic): 100% Acetonitrile (HPLC Grade).
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Equilibration |
| 1.0 | 5 | Injection / Hold |
| 10.0 | 90 | Linear Gradient (Elution) |
| 12.0 | 90 | Wash |
| 12.1 | 5 | Re-equilibration |
| 16.0 | 5 | Stop |
Expected Result: 1-(Thiophen-2-ylmethyl)pyrrolidine should elute between 7.5 – 8.5 minutes as a sharp, symmetrical peak.
Method Selection Decision Tree
Use the following logic flow to select the correct method based on your specific sample matrix.
Figure 1: Decision tree for selecting the optimal chromatographic mode.
References
-
PubChem. 1-(Thiophen-2-ylmethyl)pyrrolidine Compound Summary. National Library of Medicine. Available at: [Link]
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A.
-
Waters Corporation. XBridge Columns Method Development Guide: High pH Stability for Basic Compounds.[Link]
Sources
Safety Operating Guide
Navigating the Disposal of 1-(Thiophen-2-ylmethyl)pyrrolidine: A Guide for Laboratory Professionals
For the diligent researcher, the lifecycle of a chemical extends far beyond its use in an experiment. The final step, proper disposal, is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 1-(Thiophen-2-ylmethyl)pyrrolidine, grounding procedural recommendations in established safety standards and the inherent chemical nature of the compound. Our aim is to empower you, our scientific colleagues, with the knowledge to manage this chemical waste with confidence and precision.
Understanding the Hazard Profile: A Synthesis of Chemical Logic
-
The Thiophene Moiety: Thiophene and its derivatives are known to pose several hazards. Thiophene itself is a flammable liquid. Metabolically, the thiophene ring can be oxidized by cytochrome P450 enzymes to form reactive electrophilic metabolites, such as S-oxides and epoxides.[1][2][3] These reactive species can lead to cellular toxicity, including hepatotoxicity and nephrotoxicity.[1][3] Furthermore, some thiophene derivatives have been shown to cause neurotoxicity in animal studies.[4]
-
The Pyrrolidine Moiety: Pyrrolidine is classified as a highly flammable liquid and is harmful if swallowed or inhaled.[5] It is also corrosive, capable of causing severe skin burns and eye damage.[5] Structurally similar compounds like 1-Methyl-2-pyrrolidinone are also known irritants and may pose reproductive health risks.[6][7][8]
Based on this analysis, it is prudent to treat 1-(Thiophen-2-ylmethyl)pyrrolidine as a hazardous substance with the potential for flammability, toxicity, and corrosivity.
Core Principles of Chemical Waste Management
The disposal of any hazardous chemical is governed by a set of overarching principles designed to protect laboratory personnel and the environment. These principles are rooted in regulations set forth by bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[9][10][11][12] The "cradle-to-grave" management of hazardous waste ensures that it is handled safely from its generation to its final disposal.[13]
A crucial first step is to perform a "hazardous waste determination" to identify the specific hazards of the waste.[14][15] This informs the entire disposal process, from segregation and storage to final disposal by a licensed facility.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling 1-(Thiophen-2-ylmethyl)pyrrolidine for any purpose, including disposal, the appropriate Personal Protective Equipment (PPE) must be worn. This is a non-negotiable aspect of laboratory safety.[10]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against splashes of the potentially corrosive and irritating liquid. |
| Hand Protection | Nitrile or neoprene gloves (double-gloving is recommended). | To prevent skin contact with the potentially corrosive and absorbable substance. |
| Body Protection | A flame-resistant laboratory coat. | To protect against splashes and potential ignition sources. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge. | To be used when handling large quantities or in case of a spill, to prevent inhalation of harmful vapors. |
Step-by-Step Disposal Protocol
This protocol is designed to provide a clear and safe workflow for the disposal of 1-(Thiophen-2-ylmethyl)pyrrolidine waste.
Step 1: Waste Segregation and Collection
-
Designated Waste Container: Use a dedicated, chemically resistant container for the collection of 1-(Thiophen-2-ylmethyl)pyrrolidine waste. The container should be made of a material compatible with organic solvents and amines, such as high-density polyethylene (HDPE) or glass.
-
Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name "1-(Thiophen-2-ylmethyl)pyrrolidine," and a clear indication of the hazards (e.g., "Flammable," "Toxic," "Corrosive").[11]
-
Incompatible Wastes: Do not mix this waste with other waste streams, particularly strong oxidizing agents or strong acids, to prevent potentially violent reactions.[16]
Step 2: Temporary Storage in the Laboratory
-
Storage Location: Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.[17] This area should be away from ignition sources, such as heat, sparks, or open flames.[7][16][18]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Ventilation: Ensure the storage area is well-ventilated to prevent the accumulation of flammable or toxic vapors.[18][19]
Step 3: Transfer to Central Accumulation Area
-
Secure Transport: When the container is full or has been in storage for the maximum allowed time (consult your institution's Chemical Hygiene Plan), securely transport it to your facility's central accumulation area (CAA).
-
Log-Out: Document the transfer of the waste container according to your institution's procedures.
Step 4: Final Disposal
-
Professional Disposal Service: The final disposal of 1-(Thiophen-2-ylmethyl)pyrrolidine must be handled by a licensed hazardous waste disposal company.[14] These companies are equipped to handle and dispose of hazardous chemicals in compliance with all federal, state, and local regulations.
-
Manifesting: A hazardous waste manifest will be required to track the waste from your facility to the disposal site.[15][17]
Emergency Procedures: Spill and Exposure Response
Accidents can happen, and a clear, pre-defined emergency plan is essential.
Spill Response
-
Evacuate and Alert: In the event of a significant spill, evacuate the immediate area and alert your laboratory supervisor and institutional safety office.
-
Control Ignition Sources: Remove all sources of ignition from the area.[7]
-
Ventilate: Increase ventilation to the area.
-
Containment: For a small, manageable spill, and only if you are trained to do so, contain the spill using an inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent.[19] Do not use combustible materials like paper towels to absorb the spill.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealable container for hazardous waste disposal.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
Exposure Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[8][19] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[19] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[19] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[7][16] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of 1-(Thiophen-2-ylmethyl)pyrrolidine.
Caption: Disposal workflow for 1-(Thiophen-2-ylmethyl)pyrrolidine.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations. The responsible management of chemical waste is a collective responsibility that safeguards both the scientific community and the world at large.
References
-
Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]
-
OSHA Standards to Know Before Starting Your Lab. (2023, July 11). Lab Manager. [Link]
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OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]
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The Laboratory Standard. Office of Clinical and Research Safety, Vanderbilt University. [Link]
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The OSHA Laboratory Standard. (2020, April 1). Lab Manager. [Link]
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Hazardous Waste and Disposal. American Chemical Society. [Link]
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Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. ResearchGate. [Link]
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Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA). [Link]
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Thiophene, a sulfur-containing heterocyclic hydrocarbon, causes widespread neuronal degeneration in rats. PubMed. [Link]
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Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. CABI Digital Library. [Link]
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Best Practices for Hazardous Waste Disposal. AEG Environmental. [Link]
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Safety Data Sheet - N-Methyl-2-pyrrolidone. Solvents & Petroleum Service, Inc. [Link]
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Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]
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Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]
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GHS Safety Data Sheet - 1-(Thiophen-2-ylmethyl)pyrrolidine. Sdfine. [Link]
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Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology. [Link]
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Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. ACS Publications. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
